2-(3,5-Dichlorobenzoyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of “2-(3,5-Dichlorobenzoyl)pyridine” involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .
Molecular Structure Analysis
While specific structural analysis data for “2-(3,5-Dichlorobenzoyl)pyridine” was not found, similar compounds have been studied. For instance, pyridine interaction with dihalogen molecules has been investigated using different density functional theory (DFT) approaches .
Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dichlorobenzoyl)pyridine” are related to its synthesis. As mentioned, it is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Scientific Research Applications
Synthesis and Coordination Chemistry
Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been explored for their versatile coordination chemistry, analogous to terpyridines. These compounds are utilized in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005). Further advancements include the development of multifunctional spin-crossover switches and emissive f-element centers for biomedical sensors (Halcrow, 2014).
Catalysis and Chemical Transformations
Nickel/Lewis acid catalysis has been applied for the direct C-2 selective alkenylation of pyridines, demonstrating broad substrate scope and high selectivity under mild conditions (Nakao et al., 2008). This approach provides an efficient pathway for modifying pyridine derivatives, potentially including 2-(3,5-Dichlorobenzoyl)pyridine, for various applications.
Materials Science and Photophysics
The study of coordination polymers and metal-organic frameworks (MOFs) derived from pyridine-based ligands has revealed diverse structural motifs and functionalities. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers with potential applications in catalysis and gas storage (Ghosh et al., 2004). Additionally, nonanuclear lanthanide clusters exhibiting magnetic and optical properties have been synthesized using pyridine derivatives, opening avenues for their application in molecular magnetism and luminescence (Alexandropoulos et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-dichlorophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZROPXZAHOKHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642024 | |
Record name | (3,5-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorobenzoyl)pyridine | |
CAS RN |
898780-36-4 | |
Record name | (3,5-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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